2DG4Lmg5UL
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Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 2DG4Lmg5UL would likely involve scaling up the laboratory synthesis methods to larger reactors, ensuring consistent quality and yield. This process would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2DG4Lmg5UL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction could produce more reduced forms of this compound.
Scientific Research Applications
2DG4Lmg5UL has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2DG4Lmg5UL involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cellular metabolism and regulation.
Comparison with Similar Compounds
2DG4Lmg5UL can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CDP-840: A related compound with similar core structure but different functional groups.
N-Oxides: A class of compounds with similar oxidation states and reactivity.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
CAS No. |
339003-68-8 |
---|---|
Molecular Formula |
C25H27NO3 |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
4-[(2R)-2-(3-cyclopentyloxy-4-methoxyphenyl)-2-phenylethyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C25H27NO3/c1-28-24-12-11-21(18-25(24)29-22-9-5-6-10-22)23(20-7-3-2-4-8-20)17-19-13-15-26(27)16-14-19/h2-4,7-8,11-16,18,22-23H,5-6,9-10,17H2,1H3/t23-/m1/s1 |
InChI Key |
UIMCCHYTYRVHOV-HSZRJFAPSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H](CC2=CC=[N+](C=C2)[O-])C3=CC=CC=C3)OC4CCCC4 |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC2=CC=[N+](C=C2)[O-])C3=CC=CC=C3)OC4CCCC4 |
Origin of Product |
United States |
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